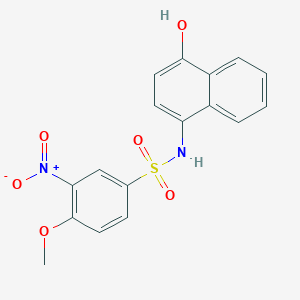![molecular formula C14H12F3N3O2 B4083496 2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline](/img/structure/B4083496.png)
2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline, also known as N-(4-(trifluoromethyl)-2-nitrophenyl)-2-(pyridin-4-yl)ethanamine, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promise in the treatment of several diseases.
Mécanisme D'action
The mechanism of action of 2-nitro-2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline involves the inhibition of PKC and CDK5 enzymes. This inhibition leads to the modulation of various cellular signaling pathways, resulting in the suppression of cell proliferation, migration, and invasion. Additionally, it has been shown to induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-nitro-2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline have been extensively studied in vitro and in vivo. It has been shown to have potent anti-cancer activity, with the ability to inhibit the growth and metastasis of several cancer cell lines. Additionally, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in Alzheimer's disease models. Its anti-diabetic effects have also been investigated, with promising results.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-nitro-2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline in lab experiments include its high potency, specificity, and selectivity. Its ability to inhibit multiple enzymes makes it a promising candidate for the treatment of various diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research and development of 2-nitro-2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline. These include the optimization of its synthesis method to improve yield and purity, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its potential therapeutic applications in clinical trials. Additionally, the development of novel analogs and derivatives of this compound could lead to the discovery of more potent and selective inhibitors of PKC and CDK5 enzymes.
Applications De Recherche Scientifique
2-nitro-2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5). These enzymes play critical roles in various cellular processes, and their dysregulation has been implicated in the development of several diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
2-nitro-N-(2-pyridin-4-ylethyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-1-2-12(13(9-11)20(21)22)19-8-5-10-3-6-18-7-4-10/h1-4,6-7,9,19H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUALNCTYINLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-nitro-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



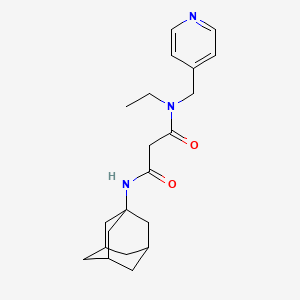
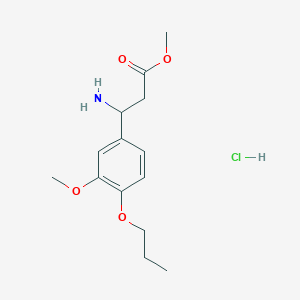
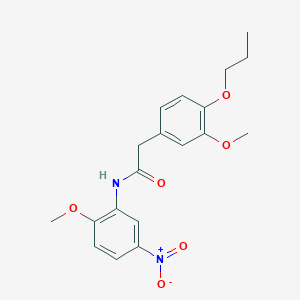
![6-amino-3-(4-bromophenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083441.png)
![N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide](/img/structure/B4083449.png)
![2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4083458.png)
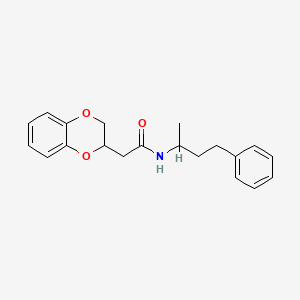
![2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4083465.png)
![2-(4-nitrophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4083469.png)
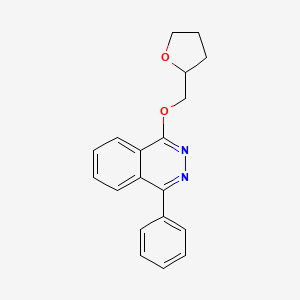

![6-amino-3-(2,5-dimethoxyphenyl)-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083483.png)
![5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis[1-(4-methoxyphenyl)-1H-tetrazole]](/img/structure/B4083519.png)
